

Application Notes and Protocols: Enzyme Kinetics Studies of Ro 64-0802 Inhibition

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Compound of Interest

Compound Name: Ro 64-0802

Cat. No.: B1663640

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Introduction

Ro 64-0802, the active metabolite of the prodrug oseltamivir, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2][3] Neuraminidase is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells, thus promoting the spread of infection. By inhibiting this enzyme, **Ro 64-0802** effectively halts the viral life cycle. Understanding the kinetic properties of this inhibition is paramount for the development and optimization of antiviral therapies. These application notes provide a summary of the enzyme kinetics of **Ro 64-0802** and a detailed protocol for determining its inhibitory activity using a fluorometric neuraminidase assay.

Enzyme Kinetics of Ro 64-0802

Ro 64-0802, also known as GS4071 or oseltamivir carboxylate, is a competitive and slow-binding inhibitor of influenza neuraminidase.[4] As a competitive inhibitor, it binds to the active site of the enzyme, preventing the binding of the natural substrate, sialic acid. The slow-binding nature of the inhibition indicates a time-dependent process where an initial enzyme-inhibitor complex undergoes a conformational change to a more tightly bound complex.

Quantitative Data Summary

The inhibitory potency of **Ro 64-0802** has been quantified against various strains of influenza A and B viruses. The following tables summarize the 50% inhibitory concentrations (IC₅₀) and the inhibition constant (K_i), key parameters in characterizing the inhibitor's efficacy.

Parameter	Value	Virus Type
K _i	< 1 nM	Influenza A and B
IC ₅₀	0.1 - 4.9 nM	Influenza A and B

Table 1: General Inhibition Constants for **Ro 64-0802**

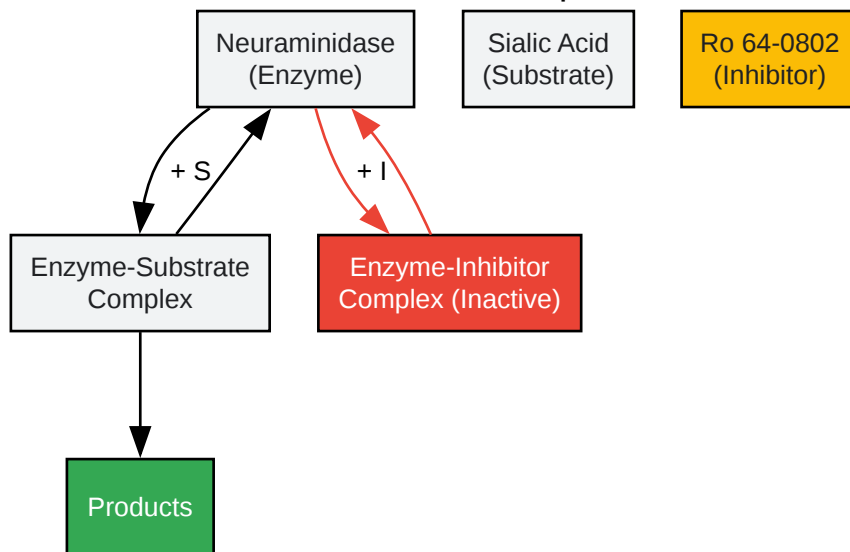
Influenza Strain	IC ₅₀ (nM)
A/H1N1	0.78 - 2.28
A/H3N2	0.28 - 0.68
Influenza B	5.21 - 12.46

Table 2: IC₅₀ Values of **Ro 64-0802** against Specific Influenza Strains

Mechanism of Inhibition

The mechanism of action of **Ro 64-0802** involves the competitive inhibition of the neuraminidase enzyme. The following diagram illustrates this process.

Mechanism of Ro 64-0802 Competitive Inhibition



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Caption: Competitive inhibition of neuraminidase by **Ro 64-0802**.

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

This protocol details a robust and widely used method for determining the inhibitory activity of **Ro 64-0802** against influenza neuraminidase using the fluorogenic substrate 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).

Materials and Reagents

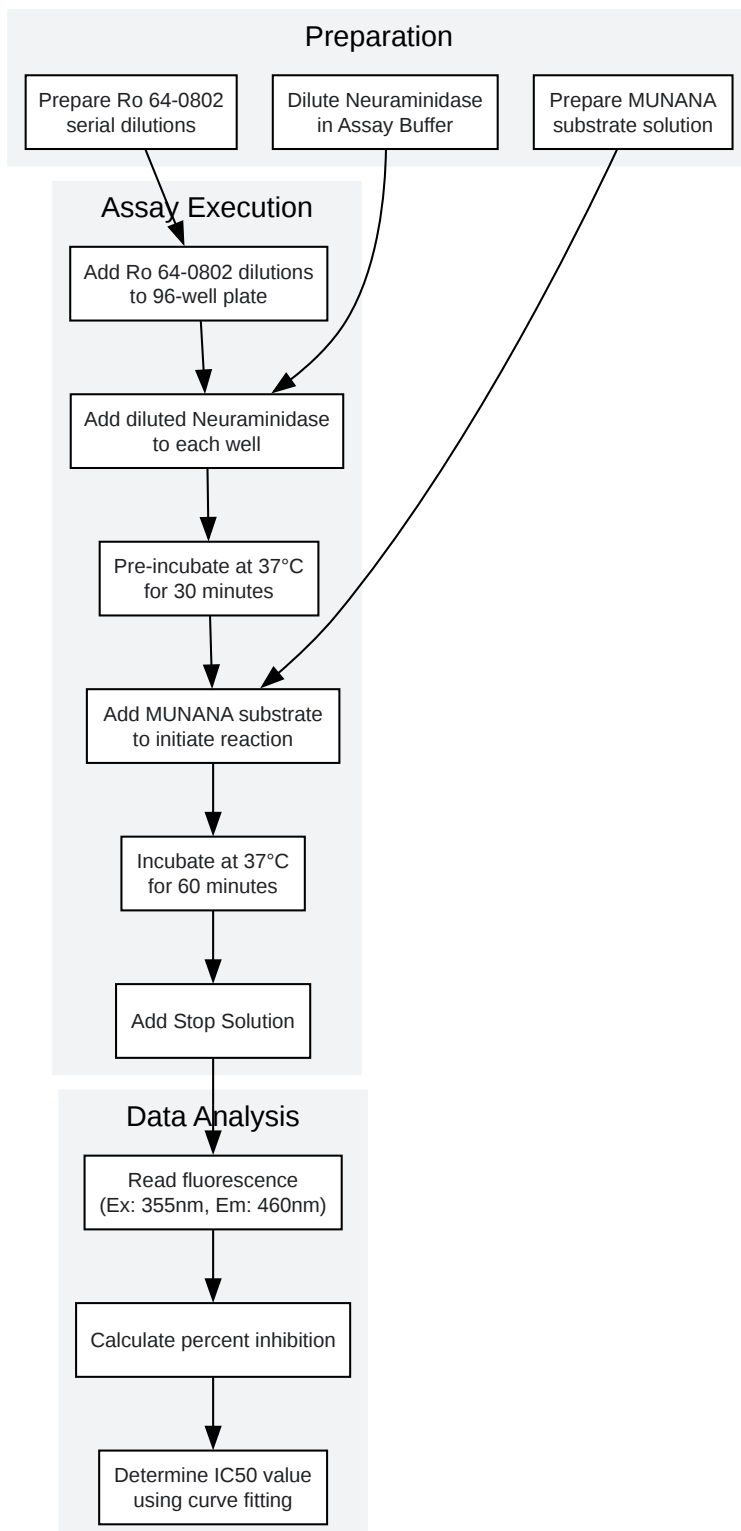
- **Ro 64-0802** (Oseltamivir carboxylate)
- Purified influenza neuraminidase (from desired viral strain)
- 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA)
- Assay Buffer: 33 mM MES, 4 mM CaCl_2 , pH 6.5
- Stop Solution: 0.14 M NaOH in 83% ethanol
- 96-well black, flat-bottom microplates

- Fluorometer (excitation: 355 nm, emission: 460 nm)
- Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

The following diagram outlines the key steps in the neuraminidase inhibition assay.

Neuraminidase Inhibition Assay Workflow

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Caption: Workflow for the in vitro neuraminidase inhibition assay.

Step-by-Step Procedure

- Preparation of Reagents:
 - Prepare a stock solution of **Ro 64-0802** in an appropriate solvent (e.g., water or DMSO) and perform serial dilutions in Assay Buffer to achieve a range of concentrations for testing.
 - Dilute the purified neuraminidase enzyme in Assay Buffer to a working concentration that yields a linear reaction rate over the assay period.
 - Prepare a 100 μ M working solution of MUNANA in Assay Buffer. Protect from light.[5]
- Assay Setup:
 - To a 96-well black microplate, add 10 μ L of each **Ro 64-0802** dilution in triplicate.[5] Include wells with Assay Buffer only as a no-inhibitor control and wells with no enzyme as a background control.
 - Add 10 μ L of the diluted neuraminidase enzyme to all wells except the background control wells.[5]
- Pre-incubation:
 - Mix the plate gently and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[5]
- Enzymatic Reaction:
 - Initiate the enzymatic reaction by adding 30 μ L of the 167 μ M MUNANA substrate solution to all wells for a final substrate concentration of 100 μ M.[5]
 - Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the activity of the specific neuraminidase preparation.
- Termination and Measurement:
 - Stop the reaction by adding 100 μ L of Stop Solution to each well.

- Measure the fluorescence intensity of the released 4-methylumbelliferone using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
- Data Analysis:
 - Subtract the average fluorescence of the background control wells from all other readings.
 - Calculate the percent inhibition for each **Ro 64-0802** concentration using the following formula: % Inhibition = $[1 - (\text{Fluorescence of test well} / \text{Fluorescence of no-inhibitor control})] \times 100$
 - Plot the percent inhibition against the logarithm of the **Ro 64-0802** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The data and protocols presented provide a comprehensive guide for researchers studying the enzyme kinetics of **Ro 64-0802**. The potent, competitive, and slow-binding inhibition of influenza neuraminidase by **Ro 64-0802** underscores its efficacy as an antiviral agent. The detailed fluorometric assay protocol offers a reliable method for quantifying its inhibitory activity, which is crucial for ongoing research and the development of next-generation neuraminidase inhibitors.

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